molecular formula C10H12N4O B1462640 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole CAS No. 14550-40-4

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole

Cat. No.: B1462640
CAS No.: 14550-40-4
M. Wt: 204.23 g/mol
InChI Key: BELFWJVEBPAEIL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group, a pyridinyl group, and an amino group

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridinyl moiety to the pyrazole ring.

    Addition of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.

    Introduction of the amino group: This step typically involves the reduction of a nitro group or the direct amination of the pyrazole ring.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Coupling Reactions: The pyridinyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in the development of biochemical assays or as a probe to study biological pathways.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Industry: It can serve as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling pathways relevant to the disease or condition being targeted.

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

    1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-methyl-1H-pyrazole: This compound has a methyl group instead of an amino group, which may alter its chemical reactivity and biological activity.

    1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-nitro-1H-pyrazole: The presence of a nitro group can significantly change the compound’s properties, making it more reactive in reduction reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-1-3-12-4-2-8/h1-4,7,15H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFWJVEBPAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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